molecular formula C13H17N3O3 B281953 5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid

5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid

Katalognummer: B281953
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: SSHXUZJGMFIGIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C13H18N2O3. This compound is known for its unique structure, which includes an amino group, a piperazine ring, and a benzoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid

Uniqueness

5-Amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

5-amino-2-(4-methylpiperazine-1-carbonyl)benzoic acid

InChI

InChI=1S/C13H17N3O3/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13(18)19/h2-3,8H,4-7,14H2,1H3,(H,18,19)

InChI-Schlüssel

SSHXUZJGMFIGIL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O

Kanonische SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.